2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
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Overview
Description
2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with appropriate nucleophiles to introduce the desired substituents. The benzamide group can be introduced through amidation reactions, while the methylthio group can be added via thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazine ring .
Scientific Research Applications
2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as flame-retardant phase change materials.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The triazine ring and benzamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Similar structure with a pyridinium moiety, known for its cholinesterase inhibitory activity.
1,2,4-triazine derivatives: A broad class of compounds with diverse applications in pharmaceuticals and materials science
Benzo[e][1,2,4]triazinyl radicals: Stable free radicals with applications in functional materials.
Uniqueness
Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a derivative of benzamide that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antitumor, and other relevant pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its antimicrobial and antitumor properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole and triazine display potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Compound | Activity | Reference |
---|---|---|
This compound | Antimicrobial (potential) | |
Benzothiazole derivatives | Broad-spectrum antimicrobial | |
Triazine derivatives | Effective against Gram-positive bacteria |
Antitumor Activity
The antitumor potential of related compounds has been explored extensively. For example, certain triazine derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a series of triazine derivatives demonstrated that modifications at the benzamide position significantly enhanced cytotoxicity against human cancer cell lines, suggesting that structural modifications can lead to improved biological activity.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 25.0 | |
Triazine derivative A | HeLa (cervical cancer) | 15.0 | |
Triazine derivative B | A549 (lung cancer) | 30.0 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleic acid metabolism in bacteria.
- Induction of Apoptosis: Antitumor activity may be mediated through pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle in malignant cells.
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-24-15-9-5-3-7-13(15)16(22)18-10-11-21-17(23)12-6-2-4-8-14(12)19-20-21/h2-9H,10-11H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKWBMCYHVMNKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.